2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
Overview
Description
The compound "2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" is a molecule that features a pyridine and pyrazole ring system with a tetramethyl dioxaborolane substituent. This structure is indicative of a class of compounds that are often used in coordination chemistry and as intermediates in organic synthesis, particularly in Suzuki coupling reactions due to the presence of the boronate ester group .
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives has been described in several studies. For instance, the synthesis of various 2,6-di(pyrazol-1-yl)pyridine derivatives with different tether groups has been reported, which involves the functionalization of the pyridine ring at the 4-position . Similarly, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine through nucleophilic substitution and Suzuki reaction has been documented . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing the tetramethyl dioxaborolane group has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations have also been used to predict the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
The tetramethyl dioxaborolane group is known for its role in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers, which are attributed to the orientation of the dioxaborolane ring and the distribution of the HOMO and LUMO .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine derivatives exhibit thermal spin-crossover (SCO) properties, which are influenced by the functional groups attached to the pyridyl ring . The vibrational spectral studies of similar compounds provide insights into the characteristic absorption bands, which can be correlated with the molecular structure .
Scientific Research Applications
Synthesis and Characterization
2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine serves as a critical intermediate in the synthesis and characterization of complex organic compounds. Studies have focused on its synthesis, confirming structures via various spectroscopic methods including FT-IR, NMR, MS, and X-ray diffraction. The accuracy of these structures has been further validated through density functional theory (DFT) calculations, which are consistent with X-ray diffraction results (Liao et al., 2022).
Chemical Properties and Reactivity
Research has highlighted the molecular electrostatic potential and frontier molecular orbitals of compounds containing the this compound moiety. These studies provide insights into the physicochemical properties and reactivity, which are crucial for developing new materials and drugs. The compounds exhibit significant differences in chemical reactivity and stability, attributed to structural variations and orbital distributions, as demonstrated in comparisons with regioisomers (Sopková-de Oliveira Santos et al., 2003).
Application in Medicinally Important Compounds
The compound has been used in the optimized synthesis of medicinally important compounds, including 3-(hetero)aryl pyrazolo[1,5-a]pyridines, via Suzuki coupling. This method is applicable to both high throughput chemistry and large-scale synthesis, demonstrating the compound's value in pharmaceutical research (Bethel et al., 2012).
Luminescent Properties
Studies have also investigated the luminescent properties of fluorene copolymers bearing this compound as pendants. These copolymers show potential for applications in optoelectronic devices due to their significant absorption and emission characteristics. The photoluminescence spectra of these copolymers in solution and solid state highlight the dual emission from both the main chain and the attached moiety, pointing towards its utility in the development of advanced materials for electronics and photonics (Cheon et al., 2005).
Mechanism of Action
properties
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-19(10-12)11-13-7-5-6-8-17-13/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHCPNYDGADHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592253 | |
Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
864754-22-3 | |
Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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